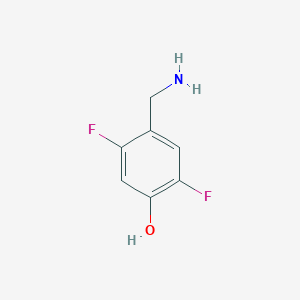

4-(Aminomethyl)-2,5-difluorophenol

Description

4-(Aminomethyl)-2,5-difluorophenol is a fluorinated phenolic compound featuring an aminomethyl group (-CH₂NH₂) at the 4-position and fluorine atoms at the 2- and 5-positions of the aromatic ring. Fluorinated phenols are widely studied for their enhanced metabolic stability, bioavailability, and interactions with biological targets due to fluorine’s electronegativity and lipophilicity .

Properties

Molecular Formula |

C7H7F2NO |

|---|---|

Molecular Weight |

159.13 g/mol |

IUPAC Name |

4-(aminomethyl)-2,5-difluorophenol |

InChI |

InChI=1S/C7H7F2NO/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2,11H,3,10H2 |

InChI Key |

SDEMSPQOMBQDCP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)O)F)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2,5-difluorophenol typically involves the introduction of an aminomethyl group to a difluorophenol precursor. One common method is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a phenol derivative under acidic conditions. The reaction proceeds as follows:

Starting Materials: 2,5-difluorophenol, formaldehyde, and a secondary amine (e.g., dimethylamine).

Reaction Conditions: The reaction is carried out in an acidic medium, often using hydrochloric acid as a catalyst.

Procedure: The reactants are mixed and heated to promote the formation of the aminomethyl group on the phenol ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2,5-difluorophenol can undergo various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The fluorine atoms on the phenol ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the fluorine atoms under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce primary or secondary amines.

Scientific Research Applications

4-(Aminomethyl)-2,5-difluorophenol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used as a probe to study enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2,5-difluorophenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The fluorine atoms enhance the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation.

Comparison with Similar Compounds

Fluorination Pattern and Positional Isomers

The position of fluorine atoms significantly influences chemical reactivity and biological activity:

*Note: Data for this compound are inferred from analogs.

Key Observations :

Side Chain Modifications

Variations in the aminomethyl group or its replacement alter pharmacokinetics and target interactions:

| Compound Name | Side Chain | Molecular Weight (g/mol) | Biological Relevance |

|---|---|---|---|

| 4-(1-Aminopropyl)-2,6-difluorophenol | -CH₂CH₂CH₂NH₂ | 187.19 | Longer chain increases lipophilicity, altering blood-brain barrier penetration . |

| 2-(1-Aminoethyl)-4-fluorophenol | -CH(NH₂)CH₃ | 155.15 | Aminoethyl group enhances solubility and protein interaction . |

| This compound* | -CH₂NH₂ | ~159.13 | Shorter chain may favor rapid metabolism and excretion. |

Key Observations :

- Chain Length: Aminopropyl derivatives (e.g., 187.19 g/mol) exhibit prolonged biological half-lives compared to aminomethyl analogs .

- Solubility: Aminoethyl groups improve aqueous solubility, critical for drug formulation .

Functional Group Variations

Replacement of the hydroxyl or aminomethyl group alters chemical behavior:

Key Observations :

- Hydroxyl Group : Essential for hydrogen bonding in target interactions; its removal (e.g., in aniline analogs) diminishes biological activity .

- Phenoxy vs. Phenol: Phenoxy derivatives (e.g., [4-(2,5-Difluorophenoxy)phenyl]methanol) exhibit reduced acidity, altering reactivity in electrophilic substitutions .

Biological Activity

4-(Aminomethyl)-2,5-difluorophenol is a chemical compound notable for its unique structure, which includes an aminomethyl group and two fluorine atoms on a phenolic ring. Its molecular formula is C7H7F2NO, and it has a molecular weight of 159.13 g/mol. This compound exhibits significant biological activity due to its ability to interact with various enzymes and receptors, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its structural features:

- Aminomethyl Group : Facilitates hydrogen bonding and electrostatic interactions with biological targets.

- Fluorine Atoms : Enhance lipophilicity and stability, improving bioavailability and resistance to metabolic degradation.

These interactions allow the compound to modulate enzyme activity or receptor binding, positioning it as a candidate for drug development.

Biological Activity and Applications

Research indicates that this compound can effectively bind to various biological targets. Its mechanism often involves forming hydrogen bonds with active sites on enzymes or receptors. This property is critical for its potential applications in drug design and development.

Case Studies

- Inhibition Studies : In studies involving MAP4K1, an immune checkpoint kinase, derivatives of this compound demonstrated significant inhibitory activity, suggesting potential use in cancer therapy .

- Antibacterial Activity : Related compounds have shown broad-spectrum antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This suggests that this compound may possess similar properties or could be modified for enhanced efficacy against resistant bacterial strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A comparative analysis with structurally similar compounds reveals the following insights:

| Compound Name | Description |

|---|---|

| 4-(Aminomethyl)phenol | Lacks fluorine atoms; exhibits different reactivity and biological properties. |

| 2,5-Difluorophenol | Does not contain an aminomethyl group; limited applications in biological systems. |

| 4-(Aminomethyl)-2-fluorophenol | Contains only one fluorine atom; differing stability and reactivity profiles compared to the target compound. |

The presence of both an aminomethyl group and two fluorine atoms significantly enhances the chemical reactivity and biological activity of this compound compared to its analogs.

Synthesis

The synthesis of this compound typically involves the Mannich reaction:

- Reagents : Combine formaldehyde, a secondary amine (e.g., dimethylamine), and a difluorophenol precursor under acidic conditions.

- Procedure :

- Mix the reagents in a suitable solvent.

- Heat under reflux conditions.

- Isolate the product through standard purification techniques.

This method allows for the efficient production of the compound while maintaining its structural integrity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.